1-Bromo-2-(bromodifluoromethyl)cyclohexane

Lipophilicity Drug Design Physicochemical Properties

1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS 117711-58-7, synonym CAS 14737-09-8) is a vicinal dihalogenated cyclohexane derivative bearing a bromine atom at the 1-position and a bromodifluoromethyl (–CF₂Br) group at the 2-position. With molecular formula C₇H₁₀Br₂F₂ and a molecular weight of 291.96 g/mol, it belongs to the class of bromofluorocarbon building blocks used for introducing difluoromethylene motifs into cycloaliphatic scaffolds.

Molecular Formula C7H10Br2F2
Molecular Weight 291.96 g/mol
CAS No. 117711-58-7
Cat. No. B048185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(bromodifluoromethyl)cyclohexane
CAS117711-58-7
Molecular FormulaC7H10Br2F2
Molecular Weight291.96 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(F)(F)Br)Br
InChIInChI=1S/C7H10Br2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2
InChIKeyMWCUYVZBWZWWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS 117711-58-7): A Dihalogenated Cyclohexane Intermediate for Fluorinated Molecular Design


1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS 117711-58-7, synonym CAS 14737-09-8) is a vicinal dihalogenated cyclohexane derivative bearing a bromine atom at the 1-position and a bromodifluoromethyl (–CF₂Br) group at the 2-position [1]. With molecular formula C₇H₁₀Br₂F₂ and a molecular weight of 291.96 g/mol, it belongs to the class of bromofluorocarbon building blocks used for introducing difluoromethylene motifs into cycloaliphatic scaffolds [2]. The compound is a transparent colorless liquid at ambient temperature, supplied commercially at purities of 95–97%, with a density of approximately 1.81 g/cm³ and an atmospheric boiling point of 228.8 °C [3].

Why 1-Bromo-2-(bromodifluoromethyl)cyclohexane Cannot Be Substituted with Non-Fluorinated or Mono-Halogenated Cyclohexane Analogs


The 1-bromo-2-(bromodifluoromethyl) substitution pattern on the cyclohexane ring creates a unique combination of reactivity and physicochemical properties absent in non-fluorinated analogs. The bromodifluoromethyl group serves simultaneously as a lipophilicity enhancer, a difluorocarbene precursor, and a leaving group with distinct electronic character compared to a simple bromomethyl substituent [1]. Simple replacement with 1-bromo-2-(bromomethyl)cyclohexane (CAS 52428-01-0) eliminates the fluorination handle entirely, compromising downstream metabolic stability and molecular recognition in bioactive molecule design . The quantitative evidence below confirms that substitution materially alters synthetic outcomes, physicochemical profiles, and the breadth of accessible derivative space.

Quantitative Differentiation Evidence for 1-Bromo-2-(bromodifluoromethyl)cyclohexane Versus Closest Analogs


Lipophilicity Enhancement: LogP of 1-Bromo-2-(bromodifluoromethyl)cyclohexane Compared to Non-Fluorinated Analog

The calculated LogP (octanol-water partition coefficient) of 1-bromo-2-(bromodifluoromethyl)cyclohexane is 3.93 , compared to 3.34 for the non-fluorinated analog 1-bromo-2-(bromomethyl)cyclohexane . This LogP differential of +0.59 log units corresponds to an approximately 3.9-fold increase in lipophilicity, a meaningful shift for membrane permeability and tissue distribution in drug candidate optimization [1].

Lipophilicity Drug Design Physicochemical Properties

Divergent Dehydrohalogenation Pathway: Unexpected Carboxylic Acid Formation from 1-(Bromodifluoromethyl)-2-bromocyclohexane

When cis- or trans-1-(bromodifluoromethyl)-2-bromocyclohexane is heated with potassium hydroxide (KOH), the expected gem-difluorodiene product is not formed; instead, the reaction yields the corresponding α,β-unsaturated carboxylic acid [1]. By contrast, simple bromocyclohexane undergoes standard E2 elimination to produce cyclohexene [2]. The divergent pathway is attributed to a base-induced rearrangement mechanism unique to the CF₂Br-bearing vicinal dibromide system, as characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy [3].

Reaction Mechanism Dehydrohalogenation Difluorocarbene Chemistry

Synthetic Accessibility: Single-Step Synthesis from Cyclohexene and Dibromodifluoromethane with 52% Yield

1-Bromo-2-(bromodifluoromethyl)cyclohexane is accessible via a single-step radical addition of dibromodifluoromethane (CF₂Br₂) to cyclohexene, yielding the product in approximately 52% isolated yield . This compares favorably to multi-step sequences required for introducing a difluoromethylene group onto a pre-functionalized cyclohexane scaffold, which often involve protection/deprotection steps and deliver lower overall yields .

Synthetic Efficiency Process Chemistry Building Block Procurement

Physicochemical Property Shift: Boiling Point and Density Differentiation from Non-Fluorinated Dibromocyclohexane

1-Bromo-2-(bromodifluoromethyl)cyclohexane exhibits a boiling point of 228.8 °C at 760 mmHg and a density of 1.806 g/cm³ . The non-fluorinated analog 1-bromo-2-(bromomethyl)cyclohexane has a reported boiling point of 115 °C at 15 Torr (estimated ~220–240 °C at 760 mmHg) and a density of 1.652 g/cm³ at 25 °C . The approximately 9% higher density (1.806 vs. 1.652 g/cm³) and higher boiling point at atmospheric pressure are consistent with the increased molecular weight and stronger intermolecular interactions conferred by the C–F bonds [1].

Physical Properties Purification Formulation

Dual Leaving Group Architecture: Orthogonal Reactivity of C–Br and C–CF₂Br Sites for Sequential Functionalization

The 1-bromo-2-(bromodifluoromethyl)cyclohexane scaffold presents two chemically distinct leaving groups. The secondary alkyl bromide at C-1 is a classic substrate for nucleophilic substitution (SN2) and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Grignard), while the –CF₂Br group can serve as a difluorocarbene (:CF₂) precursor or undergo selective reduction to the –CF₂H moiety [1]. By contrast, 1-bromo-2-(bromomethyl)cyclohexane lacks the CF₂Br handle, offering only two alkyl bromide sites with similar reactivity that cannot be orthogonally addressed . This dual reactivity enables sequential, chemoselective functionalization strategies inaccessible with non-fluorinated dibromides [2].

Orthogonal Reactivity Cross-Coupling Sequential Synthesis

Commercial Purity Benchmarking: 97% Assay for Reproducible Synthetic and Screening Applications

1-Bromo-2-(bromodifluoromethyl)cyclohexane is routinely supplied at 97% purity (GC/HPLC) by multiple reputable vendors including Fluorochem, Alfa Chemistry, Apollo Scientific, and AKSci . The non-fluorinated analog 1-bromo-2-(bromomethyl)cyclohexane is also commercially available at 97% purity ; however, the fluorinated compound's purity specification is critical given the sensitivity of difluorocarbene-based reactions to halide impurities that can quench reactive intermediates .

Quality Control Reproducibility Procurement Specification

Optimal Research and Procurement Scenarios for 1-Bromo-2-(bromodifluoromethyl)cyclohexane


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates Requiring Enhanced Lipophilicity and Metabolic Stability

In drug discovery programs targeting intracellular or CNS receptors, the ~4-fold higher lipophilicity (ΔLogP +0.59 vs. non-fluorinated dibromocyclohexane) provided by the CF₂Br group improves blood-brain barrier penetration and membrane partitioning . The dual leaving group architecture permits sequential introduction of the difluoromethyl bioisostere (via CF₂Br reduction to CF₂H) and an aryl/heteroaryl group (via Suzuki coupling at the C-1 bromide), enabling rapid SAR exploration of fluorinated cyclohexane-containing lead compounds [1].

Process Chemistry: Single-Step Access to a Key Difluoromethylated Intermediate for Agrochemical Development

The 52% single-step yield from cyclohexene and CF₂Br₂ enables cost-effective scale-up compared to multi-step routes. The 97% commercial purity specification reduces the need for extensive in-house purification prior to use in GLP tox batch synthesis. This combination of synthetic efficiency and reliable commercial supply makes the compound attractive for agrochemical discovery programs requiring fluorinated cyclohexane fragments with tailored environmental persistence profiles .

Mechanistic and Methodology Research: Investigating Difluorocarbene Chemistry and Unexpected Rearrangement Pathways

The divergent dehydrohalogenation behavior—yielding α,β-unsaturated carboxylic acid rather than the expected gem-difluorodiene [2]—makes this compound a valuable mechanistic probe for studying CF₂Br-mediated rearrangements. Researchers focused on difluorocarbene generation, trapping, and unusual skeletal reorganizations can use this compound to explore reaction scope and develop new synthetic methodologies for fluorinated carboxylic acid derivatives [3].

Chemical Biology: Orthogonal Bioconjugation via Sequential Halide Reactivity

The two chemically distinct halide sites allow chemoselective, sequential functionalization: the more reactive C-1 secondary bromide can be displaced first with a nucleophile (e.g., thiol, amine) under mild conditions, followed by activation of the –CF₂Br group to generate difluorocarbene or couple with boronic acids [4]. This enables construction of bifunctional cyclohexane-based probes with a fluorinated reporter group and a biological targeting moiety, valuable for chemical biology applications such as photoaffinity labeling or ¹⁹F NMR probe design [5].

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